molecular formula C18H23ClN2O3 B5507863 1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone

1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone

Cat. No.: B5507863
M. Wt: 350.8 g/mol
InChI Key: BRJLEVVTGKFWAI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone is a useful research compound. Its molecular formula is C18H23ClN2O3 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1397203 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to the specified chemical, particularly those involving piperazine and chlorophenyl groups, have been explored for their antimicrobial properties. For example, novel triazole derivatives with substituted phenyl and piperazine moieties have shown promising antimicrobial activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents (Bektaş et al., 2010).

Anticonvulsant Enaminones

Research into anticonvulsant enaminones has involved the study of compounds with chlorophenyl and piperazine structures, highlighting their potential in treating seizures. The crystal structures of these compounds provide insights into their interactions with biological targets, which can inform the design of novel anticonvulsant drugs (Kubicki et al., 2000).

N-Acyliminium Ion Chemistry

The synthesis of piperazine-3-ones from alpha-amino acids through N-acyliminium ion chemistry represents a methodological advancement in organic synthesis, offering pathways to create diverse piperazine-based compounds. These synthetic approaches can lead to new molecules with potential therapeutic applications (Veerman et al., 2003).

HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines (BHAPs) have been investigated for their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating significant potency. This research underscores the therapeutic potential of piperazine derivatives in treating HIV-1 infections (Romero et al., 1994).

Sigma Receptor Ligands

Piperazine-based compounds, especially those with modifications to reduce lipophilicity, have been studied for their affinity towards sigma receptors. These studies are relevant for therapeutic and diagnostic applications in oncology, indicating potential uses in cancer treatment and imaging (Abate et al., 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-(methoxymethyl)cyclobutanecarbonyl]-5-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-13-10-21(15-6-4-14(19)5-7-15)16(22)11-20(13)17(23)18(12-24-2)8-3-9-18/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJLEVVTGKFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2(CCC2)COC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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